2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy, naphthyl, and bromobenzoate groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenyl 4-bromobenzoate with naphthalen-2-ylamine and acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-Methylphenyl benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22BrN3O4 |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C27H22BrN3O4/c1-34-25-14-18(6-13-24(25)35-27(33)20-7-10-22(28)11-8-20)16-30-31-26(32)17-29-23-12-9-19-4-2-3-5-21(19)15-23/h2-16,29H,17H2,1H3,(H,31,32)/b30-16+ |
InChI Key |
DETKVSOQEBDRKW-OKCVXOCRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.